(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine is a chemical compound characterized by the presence of an imidazole ring substituted with two methyl groups and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine typically involves the condensation of 2,3-dimethylimidazole with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-70°C) to ensure optimal reaction rates.
Solvent: Common solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the imidazole ring.
Scientific Research Applications
(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The imidazole ring and hydroxylamine group play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylimidazole: Lacks the hydroxylamine group, making it less reactive in certain contexts.
Hydroxylamine: Lacks the imidazole ring, limiting its applications compared to (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine.
Uniqueness
This compound is unique due to the combination of the imidazole ring and hydroxylamine group, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its individual components.
Properties
IUPAC Name |
(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5-7-3-6(4-8-10)9(5)2/h3-4,10H,1-2H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRXQWAWEBDGNR-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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